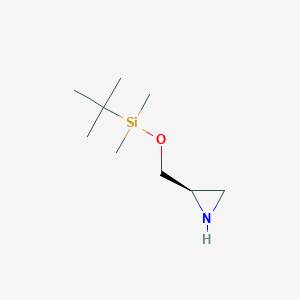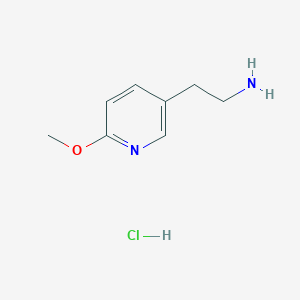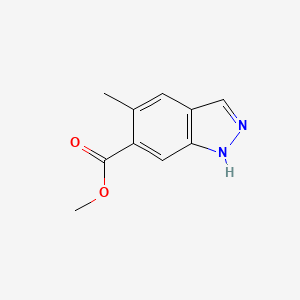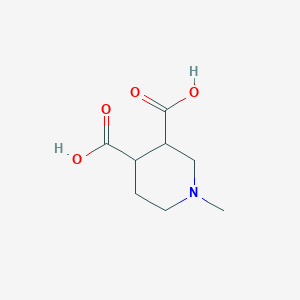
(R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the tert-butyldimethylsilyl group provides steric protection and enhances the stability of the molecule, making it useful in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor.
Protection: The hydroxyl group of the precursor is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Aziridination: The protected intermediate undergoes aziridination using a reagent like chloramine-T or a similar nitrogen source under basic conditions.
Industrial Production Methods: Industrial production methods for ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The aziridine ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The aziridine ring can be oxidized to form aziridinium ions or reduced to form amines.
Ring-Opening Reactions: The aziridine ring can be opened by electrophiles or nucleophiles, leading to the formation of various functionalized amines.
Common Reagents and Conditions:
Nucleophiles: Ammonia, primary and secondary amines, alcohols, thiols.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Functionalized Amines: Products formed from ring-opening reactions.
Aziridinium Ions: Formed during oxidation reactions.
Chemistry:
Synthesis of Chiral Amines: ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine is used as a building block for the synthesis of chiral amines, which are important intermediates in pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Industry:
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine involves the activation of the aziridine ring. The ring strain makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the intermediate and facilitating selective reactions.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine: The enantiomer of the compound.
N-Substituted Aziridines: Compounds with different substituents on the nitrogen atom.
Uniqueness:
Chirality: The ®-configuration provides specific stereochemical properties, making it valuable in asymmetric synthesis.
Steric Protection: The tert-butyldimethylsilyl group enhances stability and selectivity in reactions.
This detailed article provides a comprehensive overview of ®-2-(((tert-Butyldimethylsilyl)oxy)methyl)aziridine, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
247130-38-7 |
|---|---|
Molekularformel |
C9H21NOSi |
Molekulargewicht |
187.35 g/mol |
IUPAC-Name |
[(2R)-aziridin-2-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8,10H,6-7H2,1-5H3/t8-/m1/s1 |
InChI-Schlüssel |
NWPUMKGFDDAUSS-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CN1 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)


![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)


![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)


![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)
![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)



